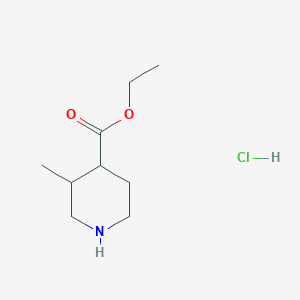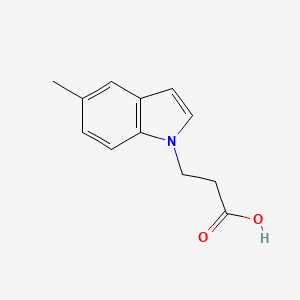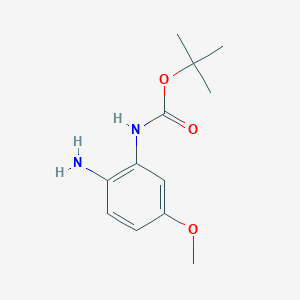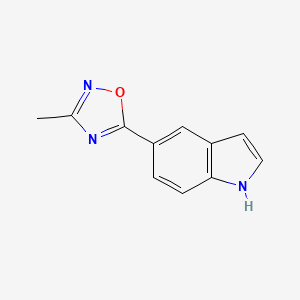
3-Propyl-3-piperidinecarboxylic acid
Übersicht
Beschreibung
3-Propyl-3-piperidinecarboxylic acid (also known as 3-propylpiperidine-3-carboxylic acid, 3-propylpiperidine-3-carboxylic acid, and 3-propyl-3-piperidine-3-carboxylic acid) is a carboxylic acid derived from piperidine. It is an aliphatic compound with a molecular weight of 149.19 g/mol and a molecular formula of C8H15NO2. This compound is used in a variety of applications, including pharmaceuticals, agrochemicals, and cosmetics. Its properties, including solubility, thermal stability, and reactivity, make it an attractive choice for a wide range of applications.
Wirkmechanismus
3-Propyl-3-piperidinecarboxylic acid acts as a proton donor or acceptor in biochemical reactions, depending on the reaction conditions. It can also act as an enzyme inhibitor, affecting the activity of enzymes involved in certain metabolic processes. Additionally, it can act as a substrate for certain enzymes, allowing the enzymes to catalyze chemical reactions.
Biochemical and Physiological Effects
3-Propyl-3-piperidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in metabolic processes, as well as to affect the activity of certain hormones in the body. Additionally, it has been shown to affect the absorption of certain drugs in the body, as well as to affect the metabolism of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3-Propyl-3-piperidinecarboxylic acid has several advantages and limitations when used in laboratory experiments. Its solubility in a variety of solvents makes it easy to use in a variety of experiments. Additionally, its thermal stability makes it suitable for experiments involving high temperatures. On the other hand, its reactivity can make it difficult to control in certain experiments, and its low water solubility can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-propyl-3-piperidinecarboxylic acid. These include further research into its biochemical and physiological effects, as well as research into its potential applications in drug development and environmental protection. Additionally, further research into its synthesis and reactivity could lead to new methods of production and new uses for the compound. Finally, research into its potential interactions with other compounds could lead to new insights into the effects of various compounds on the body.
Wissenschaftliche Forschungsanwendungen
3-Propyl-3-piperidinecarboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the body, particularly in the area of drug metabolism. It has also been used to study the effects of various environmental pollutants on the environment. Additionally, it has been used in studies of the biochemical and physiological effects of various compounds on the body.
Eigenschaften
IUPAC Name |
3-propylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNHOJPRMMHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-3-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)

![4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1463700.png)






![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)

